Thiodeoxylysolecithin

Descripción

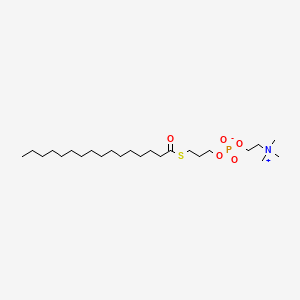

Thiodeoxylysolecithin (3-hexadecanoylthio-propane-1-phosphocholine) is a synthetic phospholipid analog characterized by a sulfur atom replacing the oxygen in the ester bond of its acyl chain . This substitution confers distinct chemical and enzymatic properties compared to its oxyester counterparts. Structurally, it consists of a 16-carbon palmitoyl chain attached via a thioester linkage to a 3-carbon propane backbone, with a phosphocholine headgroup (Scheme I, compound II) . Its primary application lies in studying enzyme-substrate interactions, particularly for phospholipases and acyltransferases, due to its enhanced stability and reactivity in specific biochemical assays .

Propiedades

Número CAS |

60793-02-4 |

|---|---|

Fórmula molecular |

C24H50NO5PS |

Peso molecular |

495.7 g/mol |

Nombre IUPAC |

3-hexadecanoylsulfanylpropyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C24H50NO5PS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(26)32-23-18-21-29-31(27,28)30-22-20-25(2,3)4/h5-23H2,1-4H3 |

Clave InChI |

KOCIBOWTCYJTDV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)SCCCOP(=O)([O-])OCC[N+](C)(C)C |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)SCCCOP(=O)([O-])OCC[N+](C)(C)C |

Otros números CAS |

60793-02-4 |

Sinónimos |

3-hexadecanoylthio-propane-1-phosphocholine thiodeoxylysolecithin |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Thiodeoxylysolecithin belongs to a family of phospholipid derivatives with modified ester linkages. Key analogs include:

Thioglycollecithin (2-hexadecanoylthioethane-1-phosphocholine, I)

- Structure : Features a thioester bond at the 2-position of a 2-carbon ethane backbone.

Oxydeoxylysolecithin (3-hexadecanoyloxy-propane-1-phosphocholine, IV)

- Structure : Oxygen-based ester bond replaces the sulfur in this compound.

- Functional Difference : The oxyester bond is more prone to hydrolysis under physiological conditions, making it less stable but more reactive in aqueous environments .

Oxyglycollecithin (2-hexadecanoyloxy-ethane-1-phosphocholine, III)

- Structure : Combines the oxyester bond with a 2-carbon ethane backbone.

- Functional Difference : Demonstrates intermediate stability between this compound and oxydeoxylysolecithin, balancing enzymatic accessibility and hydrolytic susceptibility .

Enzymatic Activity and Stability

Hydrolytic Stability

Thioester bonds in this compound exhibit greater resistance to non-enzymatic hydrolysis compared to oxyesters. This stability is attributed to the lower electronegativity of sulfur, which weakens nucleophilic attack by water .

Enzyme-Substrate Interactions

Studies using radiolabeled ([1-¹⁴C]-palmitoyl) derivatives reveal distinct enzymatic processing:

- Phospholipase A₂ (PLA₂) : this compound shows slower cleavage rates than oxydeoxylysolecithin (IV), likely due to reduced binding affinity caused by the thioester’s electronic properties .

- Acyltransferases: The thioester’s stability enhances its utility as a long-lived acyl donor in enzymatic acylation assays .

Table 1: Comparative Properties of this compound and Analogous Compounds

| Compound Name | Structure | Ester Type | Backbone Length | Specific Radioactivity (dpm/mmol) | Key Enzymatic Activity |

|---|---|---|---|---|---|

| This compound (II) | 3-hexadecanoylthio-propane-1-PC | Thioester | 3-carbon | 1.2 × 10⁶ (³) | Low PLA₂ activity |

| Oxydeoxylysolecithin (IV) | 3-hexadecanoyloxy-propane-1-PC | Oxyester | 3-carbon | 1.2 × 10⁶ (³) | High PLA₂ activity |

| Thioglycollecithin (I) | 2-hexadecanoylthio-ethane-1-PC | Thioester | 2-carbon | 1.2 × 10⁶ (³) | Moderate PLA₂ activity |

| Oxyglycollecithin (III) | 2-hexadecanoyloxy-ethane-1-PC | Oxyester | 2-carbon | 1.2 × 10⁶ (³) | High PLA₂ activity |

PC = phosphocholine; Data sourced from synthesis protocols and enzymatic assays

Key Observations:

- Backbone Length : Shorter backbones (e.g., ethane in I and III) enhance enzymatic cleavage efficiency due to reduced steric hindrance.

- Ester Type: Thioesters universally exhibit lower enzymatic turnover but greater stability, making them preferable for controlled acyl-transfer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.